molecular formula C6H2BrClFN3 B13896960 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B13896960
M. Wt: 250.45 g/mol
InChI Key: CTOXACJOIMMMQH-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-F][1,2,4]triazine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyrrolo[2,1-F][1,2,4]triazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives under specific reaction conditions. The synthetic methods can be classified into several categories:

    Synthesis from Pyrrole Derivatives: This involves the use of pyrrole derivatives as starting materials, which undergo cyclization reactions to form the desired triazine ring.

    Bromohydrazone Formation: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the target compound.

    Triazinium Dicyanomethylide Formation: This involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization.

    Multistep Synthesis: This method involves multiple steps, including the formation of key intermediates and their subsequent cyclization.

    Transition Metal Mediated Synthesis: This involves the use of transition metal catalysts to facilitate the cyclization reactions.

    Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazine intermediates to form the desired triazine ring.

Chemical Reactions Analysis

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways and processes, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H2BrClFN3

Molecular Weight

250.45 g/mol

IUPAC Name

7-bromo-2-chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2BrClFN3/c7-5-1-3(9)4-2-10-6(8)11-12(4)5/h1-2H

InChI Key

CTOXACJOIMMMQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1F)C=NC(=N2)Cl)Br

Origin of Product

United States

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